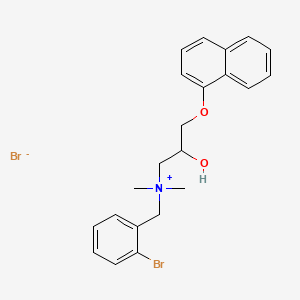
(o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide is a complex organic compound with the molecular formula C22H25Br2NO2. This compound is characterized by the presence of a bromobenzyl group, a dimethylammonium group, and a naphthyloxypropyl group. It is primarily used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide typically involves multiple steps. One common method includes the reaction of o-bromobenzyl bromide with dimethylamine to form the intermediate (o-Bromobenzyl)dimethylamine. This intermediate is then reacted with 2-hydroxy-3-(1-naphthyloxy)propyl bromide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes maintaining specific temperatures, pressures, and using catalysts to accelerate the reaction.
化学反応の分析
Types of Reactions
(o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the bromine atoms may be replaced with other functional groups, leading to the formation of new compounds with different properties.
科学的研究の応用
(o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide involves its interaction with molecular targets through its functional groups. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the dimethylammonium group can form ionic interactions with negatively charged molecules. The naphthyloxypropyl group can enhance the compound’s hydrophobic interactions with biological membranes, facilitating its uptake and distribution within cells.
類似化合物との比較
Similar Compounds
2-Bromobenzyl bromide: Used as a reagent in organic synthesis.
Naphthyloxypropyl derivatives: Similar compounds with variations in the substituents on the naphthalene ring.
Uniqueness
(o-Bromobenzyl)dimethyl(2-hydroxy-3-(1-naphthyloxy)propyl)ammonium bromide is unique due to its combination of functional groups, which confer specific reactivity and interaction properties. This makes it a valuable compound in various chemical and biological applications.
特性
CAS番号 |
87415-53-0 |
|---|---|
分子式 |
C22H25Br2NO2 |
分子量 |
495.2 g/mol |
IUPAC名 |
(2-bromophenyl)methyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C22H25BrNO2.BrH/c1-24(2,14-18-9-4-6-12-21(18)23)15-19(25)16-26-22-13-7-10-17-8-3-5-11-20(17)22;/h3-13,19,25H,14-16H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
HGYANRVNRYPPPR-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(CC1=CC=CC=C1Br)CC(COC2=CC=CC3=CC=CC=C32)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


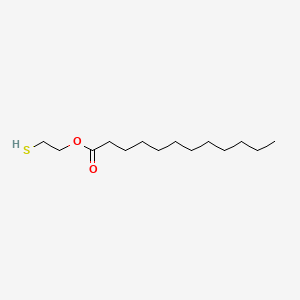
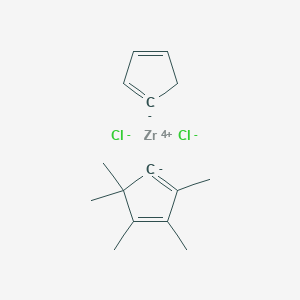
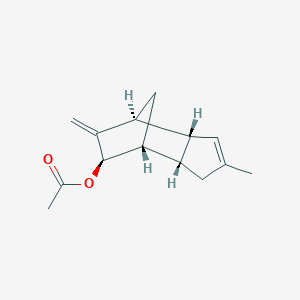

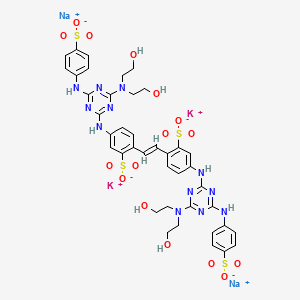
![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
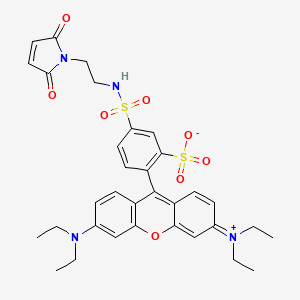
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
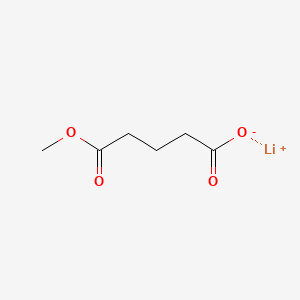
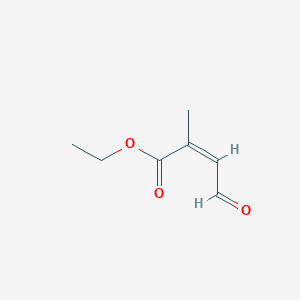
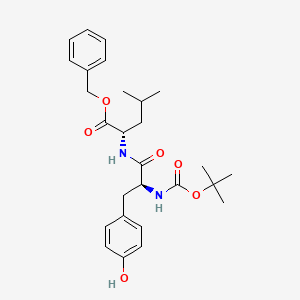
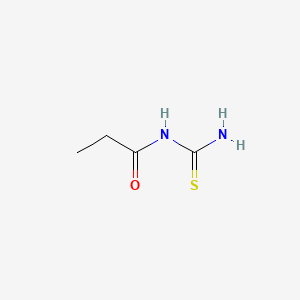
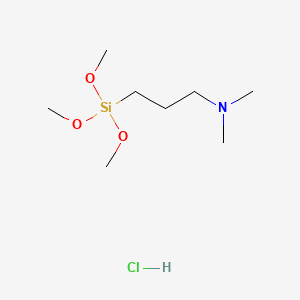
![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
